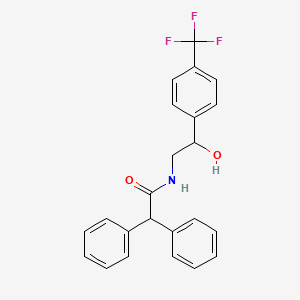

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,2-diphenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

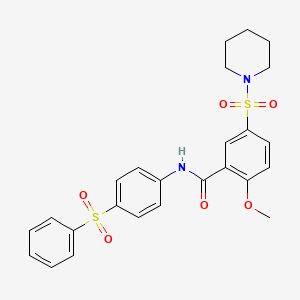

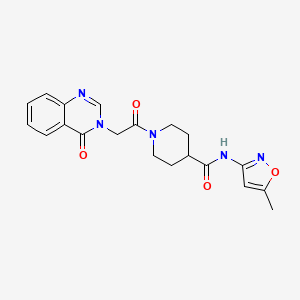

The compound “N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,2-diphenylacetamide” is an amide with a trifluoromethyl group attached to the phenyl ring. The presence of the trifluoromethyl group can significantly alter the physical and chemical properties of the compound, including its reactivity, polarity, and lipophilicity .

Chemical Reactions Analysis

The trifluoromethyl group is known to be a good leaving group, so this compound might undergo reactions such as nucleophilic substitution or elimination. The presence of the amide could also make it susceptible to hydrolysis under acidic or basic conditions .Scientific Research Applications

DNA-Groove Binding Agents

This compound has been utilized in the synthesis of DNA targeting agents, specifically 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles . These agents are designed to bind within the minor groove of DNA, forming stable complexes that can be used for targeting tumor cell DNA. This application is particularly significant in the development of new cancer therapies.

Organofluorine Chemistry

In the realm of organofluorine chemistry, compounds containing the trifluoromethyl group are of great interest due to their potent electron-withdrawing properties and hydrophobic surface area . This compound’s trifluoromethyl group makes it a valuable player in pharmaceutical and agrochemical industries, where modifications in molecular structure can lead to enhanced biological activity.

Synthesis of Chromenes

The compound has been involved in the solvent-free synthesis of 2-hydroxy-2-(trifluoromethyl)-2H-chromenes . Chromenes are important due to their broad spectrum of biological activity, including antiviral, anti-tumor, and anti-bacterial properties. The synthesis process is environmentally friendly and economically viable, making it an attractive method for producing these biologically active chromenes.

LXR Agonist Study

It has been used as an LXR agonist in studies to observe the expression of dietary cholesterol-regulated genes in mice . This application is crucial for understanding cholesterol metabolism and the role of LXR in regulating gene expression related to cholesterol homeostasis.

Cellular Cholesterol Efflux Assay

This compound has also been applied in stimulating radiolabeled peritoneal macrophages for cellular cholesterol efflux assays . This assay is essential for researching the mechanisms of cholesterol transport and the potential therapeutic targets for treating diseases associated with cholesterol imbalance.

Mitochondrial Metabolism

Research has indicated that this compound can prevent the secretion of insulin by acting on mitochondrial metabolism . This application offers a pathway to explore new treatments for diabetes and other metabolic disorders by targeting mitochondrial functions.

Future Directions

Research into trifluoromethyl-containing compounds is a very active area of chemistry, due to their interesting reactivity and potential biological activity . Future research could involve exploring the synthesis of this compound, studying its reactivity, or investigating potential biological targets.

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .

Mode of Action

Compounds with similar structures are known to interact with their targets through various mechanisms, such as free radical reactions and nucleophilic substitutions .

Biochemical Pathways

It is known that similar compounds can affect a broad range of biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability .

Result of Action

Similar compounds have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

properties

IUPAC Name |

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F3NO2/c24-23(25,26)19-13-11-16(12-14-19)20(28)15-27-22(29)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20-21,28H,15H2,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACSRFNUOTZUOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,2-diphenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354822.png)

![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2354826.png)

![3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide](/img/structure/B2354829.png)

![methyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2354836.png)

![5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2354842.png)

![Benzyl 2-[4,7,8-trimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2354844.png)